molecular formula C16H13BrN4O3 B12316388 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B12316388
M. Wt: 389.20 g/mol
InChI Key: BDLNALUQJNZQQE-YRNVUSSQSA-N
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Description

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a carbamoylethyl group, and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve pulse transmission and behavioral effects.

Comparison with Similar Compounds

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is unique due to its specific combination of functional groups and its potential biological activities. Similar compounds include other pyrazole derivatives, such as:

Properties

Molecular Formula

C16H13BrN4O3

Molecular Weight

389.20 g/mol

IUPAC Name

(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+

InChI Key

BDLNALUQJNZQQE-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br

Origin of Product

United States

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